(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Overview
Description
Preparation Methods
The synthesis of ICI-118,551 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of the intermediate compound: The initial step involves the preparation of 7-methyl-4-indanol, which is then converted to its corresponding tosylate.
Formation of the key intermediate: The tosylate is reacted with isopropylamine to form the key intermediate.
Final coupling reaction: The key intermediate is then coupled with 3-(isopropylamino)-1-butanol to form ICI-118,551.
Chemical Reactions Analysis
ICI-118,551 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ICI-118,551 can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ICI-118,551 has a wide range of scientific research applications, including:
Mechanism of Action
ICI-118,551 exerts its effects by selectively binding to the beta-2 adrenergic receptor, blocking the action of endogenous catecholamines like epinephrine and norepinephrine . This binding prevents the activation of the receptor, leading to a decrease in the downstream signaling pathways that are normally activated by these catecholamines . The molecular targets involved include the beta-2 adrenergic receptor and associated G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
ICI-118,551 is unique in its high selectivity for the beta-2 adrenergic receptor compared to other beta-adrenergic receptor antagonists. Similar compounds include:
Propranolol: A non-selective beta-adrenergic receptor antagonist that binds to both beta-1 and beta-2 receptors.
Atenolol: A selective beta-1 adrenergic receptor antagonist with minimal activity at beta-2 receptors.
Nadolol: Another non-selective beta-adrenergic receptor antagonist with activity at both beta-1 and beta-2 receptors.
ICI-118,551’s high selectivity for the beta-2 adrenergic receptor makes it a valuable tool for research, as it allows for the specific study of beta-2 receptor functions without interference from beta-1 or beta-3 receptors .
Properties
IUPAC Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDUCMKNJIJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874977 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72795-19-8 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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